molecular formula C8H16Cl2N4 B1524985 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride CAS No. 1311315-75-9

3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride

Cat. No. B1524985
M. Wt: 239.14 g/mol
InChI Key: CSNYCJQHMVNDKX-UHFFFAOYSA-N
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Description

“3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1311315-75-9 . It has a molecular weight of 239.15 . The IUPAC name for this compound is 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propylamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4.2ClH/c9-5-1-2-7-10-8(12-11-7)6-3-4-6;;/h6H,1-5,9H2,(H,10,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Antifungal Activity

The compound 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride has been explored in the synthesis and study of its antifungal activity. Particularly, a series of N-substituted propylamines and amides related to this compound were synthesized and evaluated for their in vitro and in vivo fungicidal activity against plant pathogenic fungi. Certain compounds in this series displayed significant antifungal activity, and structural modifications, such as the introduction of cyclopropyl groups, were found to be beneficial for maintaining antifungal efficacy on various phytopathogenic fungi (Arnoldi et al., 2007).

Intramolecular Amination and Cycloaddition Reactions

The compound also features in the realm of cycloaddition and intramolecular amination reactions. For instance, a method involving intramolecular amination of cyclopropylmethyl cation to form various derivatives, including amines and triazoles, was reported. The reactivity of the compound under different conditions, including Lewis acid catalyst or thermal ionization, leads to products that are structurally related to 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride (Skvorcova et al., 2017).

Aerobic Oxidative Cycloaddition

Furthermore, the utility of the compound in synthetic chemistry is highlighted by its involvement in aerobic oxidative cycloaddition reactions. This approach has been used to construct 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles under metal-free and azide-free conditions, showcasing the compound's versatility and its potential application in synthesizing a broad range of triazole derivatives (Bai et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c9-5-1-2-7-10-8(12-11-7)6-3-4-6;;/h6H,1-5,9H2,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNYCJQHMVNDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=N2)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
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3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
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3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
Reactant of Route 6
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride

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